N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a dimethylamino group at the 4-position and a pyrrolidin-1-yl group at the 6-position. The methylene-linked propanamide moiety further features a 2-(2-fluorophenoxy) substituent.
The dimethylamino and pyrrolidinyl groups may enhance solubility and binding affinity to biological targets, while the fluorophenoxy group could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(2-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O2/c1-13(28-15-9-5-4-8-14(15)20)17(27)21-12-16-22-18(25(2)3)24-19(23-16)26-10-6-7-11-26/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITUJAGZXBGXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties derived from various studies.
- Molecular Formula : C17H22F N5O2
- Molecular Weight : 345.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in several studies. The primary areas of focus include:
-
Antimicrobial Activity
- The compound has shown promising results against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics. Its structure suggests potential interactions with microbial targets that could inhibit growth and replication.
-
Anticancer Activity
- Several studies have evaluated the anticancer properties of related pyrrolidinone derivatives, indicating that modifications in the chemical structure can significantly enhance their efficacy against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer).
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the pyrrolidine moiety have been tested against multidrug-resistant pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Acinetobacter baumannii | Moderate inhibition | |
| Klebsiella pneumoniae | Effective at high concentrations | |
| Candida auris | Significant activity |
Anticancer Activity
Studies have shown that N-substituted pyrrolidinones can disrupt cell growth and induce apoptosis in cancer cells.
Case Studies:
-
MDA-MB-231 Cell Line
- Compound demonstrated complete inhibition of colony formation at concentrations of 1 and 2 µM.
- The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.
-
Panc-1 Cell Line
- Significant reduction in spheroid growth was observed, suggesting strong antiproliferative effects.
- The compound's interaction with cellular pathways involved in growth regulation is under investigation.
Structure–Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Variations in the substituents on the triazine and phenoxy groups can lead to different levels of activity against specific targets.
Key Findings:
- Dimethylamino Group : Enhances solubility and potential interaction with biological targets.
- Pyrrolidine Ring : Essential for maintaining biological activity; modifications can lead to increased potency or selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazine Derivatives
Triazine derivatives are widely explored for diverse applications. Below is a comparative analysis of key structural and functional features:
Functional Group Impact
- Triazine Core: All compounds share the 1,3,5-triazine scaffold, which provides a rigid platform for substituent placement. The target compound’s 4-dimethylamino and 6-pyrrolidinyl groups likely enhance electron-donating capacity and steric bulk compared to simpler alkyl or methoxy groups in herbicidal triazines .
- Fluorophenoxy Propanamide: The 2-fluorophenoxy group distinguishes the target compound from analogs in and .
- Pyrrolidinyl vs.
Preparation Methods
Stepwise Substitution on Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material due to its reactivity in sequential nucleophilic substitutions.
First Substitution (Position 4) :
Cyanuric chloride reacts with dimethylamine (2.2 equiv.) in 1,4-dioxane at 0–5°C for 2 hours. The low temperature ensures selective substitution at the 4-position due to the high electrophilicity of the triazine ring.- Intermediate : 4-(Dimethylamino)-2,6-dichloro-1,3,5-triazine.
Second Substitution (Position 6) :
The intermediate reacts with pyrrolidine (2.2 equiv.) at room temperature for 4–6 hours. Pyrrolidine, a cyclic secondary amine, substitutes the 6-chloro group under mild conditions.- Intermediate : 4-(Dimethylamino)-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine.
Synthesis of 2-(2-Fluorophenoxy)Propanamide
Etherification of Ethyl Lactate
2-Fluorophenol reacts with ethyl 2-bromopropanoate in acetone using potassium carbonate (K2CO3) as a base:
- Conditions : 60°C, 6 hours.
- Intermediate : Ethyl 2-(2-fluorophenoxy)propanoate.
Hydrolysis and Amidation
- Saponification : The ester is hydrolyzed with NaOH (2M) in ethanol/water (1:1) at 80°C for 2 hours to yield 2-(2-fluorophenoxy)propanoic acid.
- Acid Chloride Formation : The acid reacts with thionyl chloride (SOCl2) at reflux for 3 hours to form 2-(2-fluorophenoxy)propanoyl chloride.
- Amidation : The acid chloride is treated with ammonium hydroxide (NH4OH) in dichloromethane (DCM) at 0°C for 1 hour.
- Intermediate : 2-(2-Fluorophenoxy)propanamide.
Final Amidation Reaction
The triazine-bound aminomethyl group is coupled with 2-(2-fluorophenoxy)propanamide using a carbodiimide coupling agent:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in DCM.
- Conditions : Room temperature, 12 hours.
- Product : N-((4-(Dimethylamino)-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-2-(2-Fluorophenoxy)Propanamide.
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Spectral Analysis
- 1H NMR (DMSO-d6) : δ 2.33 (s, 6H, N(CH3)2), 1.85–1.89 (m, 4H, pyrrolidine CH2), 3.45–3.51 (m, 4H, pyrrolidine CH2), 4.52 (s, 2H, CH2NH), 6.95–7.09 (m, 4H, ArH).
- MS (ESI+) : m/z 458.2 [M+H]+.
Optimization and Yield Data
| Step | Yield (%) | Purity (HPLC, %) | Key Reagents |
|---|---|---|---|
| Triazine core (Step 1) | 78 | 95 | Dimethylamine, pyrrolidine |
| Chloromethylation | 65 | 90 | Formaldehyde, HCl |
| Amination | 72 | 92 | NH4OH |
| Final amidation | 68 | 98 | EDC, HOBt |
Challenges and Alternatives
Q & A
Basic Research Questions
Q. What are the key structural features of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide, and how do they influence its chemical reactivity?
- Methodological Answer : The compound’s triazine core (1,3,5-triazin-2-yl) is electron-deficient, enabling nucleophilic substitution reactions at the 4-position. The dimethylamino and pyrrolidinyl substituents enhance solubility via hydrogen bonding and steric effects, while the 2-fluorophenoxy group introduces steric hindrance and influences π-π stacking interactions. Reactivity can be probed via NMR (e.g., monitoring substituent exchange on the triazine ring) and X-ray crystallography to confirm stereoelectronic effects .
Q. What are the common synthetic routes for preparing this compound, and what are their limitations?
- Methodological Answer : Stepwise substitution on the triazine ring is typical. For example, starting with cyanuric chloride, sequential displacement with dimethylamine and pyrrolidine under controlled pH (e.g., 4–6 for amine nucleophiles) yields the 4,6-disubstituted triazine intermediate. Subsequent alkylation with 2-(2-fluorophenoxy)propanamide requires anhydrous conditions to avoid hydrolysis. Key limitations include competing side reactions (e.g., over-alkylation) and low yields due to steric hindrance from bulky substituents .
Q. How can researchers characterize the purity and identity of this compound?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and detect impurities.
- HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity (>95% threshold for biological assays).
- Differential scanning calorimetry (DSC) to identify polymorphic forms if crystallinity is critical for stability .
Q. Which solvents and conditions are optimal for handling this compound in experimental workflows?
- Methodological Answer : The compound is moderately polar due to its triazine and fluorophenoxy groups. Recommended solvents:
- Polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility.
- Chlorinated solvents (e.g., dichloromethane) for extraction.
Avoid aqueous basic conditions (pH > 9) to prevent triazine ring hydrolysis. Stability studies (TGA/DSC) under nitrogen atmosphere are advised for long-term storage .
Q. What spectroscopic techniques are most effective for tracking reaction progress during synthesis?
- Methodological Answer :
- In-situ FTIR to monitor disappearance of starting materials (e.g., C-Cl stretches at 750–850 cm⁻¹ in cyanuric chloride).
- LC-MS for real-time analysis of intermediates.
- ¹⁹F NMR (if fluorinated byproducts are suspected) due to its high sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Perform comparative studies varying:
- Temperature (e.g., 0–60°C for substitution reactions).
- Catalysts (e.g., Lewis acids like ZnCl₂ to accelerate triazine functionalization).
- Solvent polarity (e.g., DMF vs. THF). Statistical tools like Design of Experiments (DoE) can identify critical factors. For example, a 2³ factorial design might reveal that excess pyrrolidine improves yield by reducing steric hindrance .
Q. What strategies optimize solubility for in vitro assays without altering biological activity?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity.
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or carboxylic acid) at non-critical positions (e.g., methyl group in propanamide).
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .
Q. How do stability studies inform storage and handling protocols for this compound?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., triazine ring cleavage).
- LC-MS/MS to quantify degradation products. Store lyophilized samples at -20°C under argon to prevent oxidation .
Q. What computational methods predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to screen against kinases or GPCRs, leveraging the triazine scaffold’s affinity for ATP-binding pockets.
- MD simulations (GROMACS) to assess binding stability over 100-ns trajectories.
- QSAR models to correlate substituent effects (e.g., fluorine position) with inhibitory activity .
Q. How can researchers design experiments to address conflicting biological activity data in literature?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify promiscuous binding.
- Meta-analysis of published data to identify confounding variables (e.g., assay pH or serum content) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
